Cas no 1805092-20-9 (3-(Bromomethyl)-5-(difluoromethyl)-4-hydroxypyridine-2-carboxaldehyde)

3-(Bromomethyl)-5-(difluoromethyl)-4-hydroxypyridine-2-carboxaldehyde structure
1805092-20-9 structure
商品名:3-(Bromomethyl)-5-(difluoromethyl)-4-hydroxypyridine-2-carboxaldehyde
CAS番号:1805092-20-9
MF:C8H6BrF2NO2
メガワット:266.039548397064
CID:4889508

3-(Bromomethyl)-5-(difluoromethyl)-4-hydroxypyridine-2-carboxaldehyde 化学的及び物理的性質

名前と識別子

    • 3-(Bromomethyl)-5-(difluoromethyl)-4-hydroxypyridine-2-carboxaldehyde
    • インチ: 1S/C8H6BrF2NO2/c9-1-4-6(3-13)12-2-5(7(4)14)8(10)11/h2-3,8H,1H2,(H,12,14)
    • InChIKey: GXFIQAYKRMPNMV-UHFFFAOYSA-N
    • ほほえんだ: BrCC1C(C(C(F)F)=CNC=1C=O)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 336
  • 疎水性パラメータ計算基準値(XlogP): 1
  • トポロジー分子極性表面積: 46.2

3-(Bromomethyl)-5-(difluoromethyl)-4-hydroxypyridine-2-carboxaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029027280-1g
3-(Bromomethyl)-5-(difluoromethyl)-4-hydroxypyridine-2-carboxaldehyde
1805092-20-9 95%
1g
$2,866.05 2022-04-01
Alichem
A029027280-250mg
3-(Bromomethyl)-5-(difluoromethyl)-4-hydroxypyridine-2-carboxaldehyde
1805092-20-9 95%
250mg
$989.80 2022-04-01
Alichem
A029027280-500mg
3-(Bromomethyl)-5-(difluoromethyl)-4-hydroxypyridine-2-carboxaldehyde
1805092-20-9 95%
500mg
$1,634.45 2022-04-01

3-(Bromomethyl)-5-(difluoromethyl)-4-hydroxypyridine-2-carboxaldehyde 関連文献

3-(Bromomethyl)-5-(difluoromethyl)-4-hydroxypyridine-2-carboxaldehydeに関する追加情報

Introduction to 3-(Bromomethyl)-5-(difluoromethyl)-4-hydroxypyridine-2-carboxaldehyde (CAS No. 1805092-20-9)

3-(Bromomethyl)-5-(difluoromethyl)-4-hydroxypyridine-2-carboxaldehyde, identified by the CAS number 1805092-20-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine family, a heterocyclic aromatic structure that is widely recognized for its biological activity and versatility in drug design. The unique combination of functional groups, including a bromomethyl substituent, a difluoromethyl group, and an aldehyde moiety, makes this molecule a valuable intermediate in the synthesis of various pharmacologically active agents.

The bromomethyl group (–CH₂Br) attached to the pyridine ring introduces reactivity that allows for further functionalization through nucleophilic substitution reactions. This feature is particularly useful in constructing complex molecular architectures, enabling the development of novel therapeutic compounds. The presence of the difluoromethyl group (–CF₂) is another critical aspect, as fluorinated compounds often exhibit enhanced metabolic stability, improved binding affinity to biological targets, and altered pharmacokinetic properties. These attributes make fluorinated derivatives highly sought after in modern drug discovery.

The hydroxypyridine core and the aldehyde group (–CHO) at the 2-position contribute additional reactivity and potential for further derivatization. The aldehyde functionality serves as a versatile handle for condensation reactions, allowing for the formation of Schiff bases or amides, which are common motifs in medicinal chemistry. Such modifications can lead to compounds with improved solubility, bioavailability, or target specificity. Together, these structural elements make 3-(Bromomethyl)-5-(difluoromethyl)-4-hydroxypyridine-2-carboxaldehyde a multifaceted building block for synthetic chemists.

Recent advancements in drug discovery have highlighted the importance of heterocyclic compounds in addressing various therapeutic challenges. Pyridine derivatives, in particular, have been extensively studied due to their broad spectrum of biological activities. For instance, pyridine-based molecules have shown promise in treating neurological disorders, infectious diseases, and cancer. The structural features of 3-(Bromomethyl)-5-(difluoromethyl)-4-hydroxypyridine-2-carboxaldehyde align well with these trends, as they incorporate elements known to enhance pharmacological efficacy.

In particular, the difluoromethyl group has been extensively explored in medicinal chemistry for its ability to modulate pharmacokinetic properties such as bioavailability and metabolic stability. Studies have demonstrated that incorporation of this group can lead to improved binding affinity and reduced susceptibility to enzymatic degradation. Similarly, the bromomethyl moiety provides a convenient entry point for further chemical transformations, enabling the rapid assembly of complex scaffolds. These attributes make this compound particularly valuable in fragment-based drug design approaches.

Current research in medicinal chemistry increasingly relies on computational methods and high-throughput screening to accelerate the discovery of novel therapeutic agents. The structural complexity of 3-(Bromomethyl)-5-(difluoromethyl)-4-hydroxypyridine-2-carboxaldehyde makes it an attractive candidate for virtual screening campaigns aimed at identifying lead compounds for various diseases. Its unique combination of functional groups allows it to interact with multiple biological targets, making it a promising candidate for multitarget drug discovery efforts.

One notable application of this compound is in the synthesis of kinase inhibitors, which are critical in cancer therapy. Kinases are enzymes that play a central role in cell signaling pathways and are often overexpressed or mutated in cancer cells. Inhibiting these kinases can disrupt aberrant signaling networks and halt tumor growth. Pyridine-based kinase inhibitors have been successfully developed and approved by regulatory agencies worldwide. The reactivity provided by the bromomethyl and aldehyde groups allows for facile coupling with kinase-binding fragments or other pharmacophores, facilitating the design of potent inhibitors.

Another emerging area where this compound finds utility is in the development of antiviral agents. Viruses rely on host cellular machinery for replication, making it possible to target viral enzymes or interactions with host proteins using small molecule inhibitors. Pyridine derivatives have shown promise as antiviral agents due to their ability to mimic natural substrates or interfere with viral replication processes. The structural features of 3-(Bromomethyl)-5-(difluoromethyl)-4-hydroxypyridine-2-carboxaldehyde, including its ability to undergo further functionalization, make it a valuable tool in antiviral drug design.

The role of fluorinated compounds in modern medicine cannot be overstated. The introduction of fluorine atoms into molecular structures can significantly alter physicochemical properties such as lipophilicity, polarizability, and metabolic stability. These changes can enhance drug-like characteristics and improve therapeutic outcomes. The presence of a difluoromethyl group in 3-(Bromomethyl)-5-(difluoromethyl)-4-hydroxypyridine-2-carboxaldehyde aligns with this trend, making it an attractive scaffold for developing next-generation pharmaceuticals.

In conclusion,3-(Bromomethyl)-5-(difluoromethyl)-4-hydroxypyridine-2-carboxaldehyde (CAS No. 1805092-20-9) is a versatile intermediate with significant potential in pharmaceutical research and development. Its unique structural features—combining a reactive bromomethyl group, a biochemically advantageous difluoromethyl moiety, and functional handles like an aldehyde—make it an invaluable tool for synthetic chemists working on drug discovery projects targeting neurological disorders、infectious diseases、and cancer。As research continues to uncover new applications for pyridine-based compounds,this molecule is likely to play an increasingly important role in the development of innovative therapeutics.

おすすめ記事

推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Handan Zechi Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd